![molecular formula C8H7ClN2O2 B116096 Ácido imidazo[1,2-a]piridina-8-carboxílico clorhidrato CAS No. 145335-90-6](/img/structure/B116096.png)

Ácido imidazo[1,2-a]piridina-8-carboxílico clorhidrato

Descripción general

Descripción

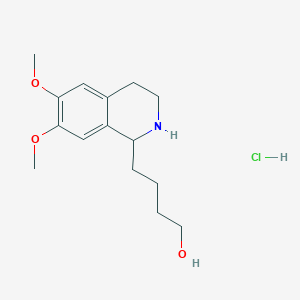

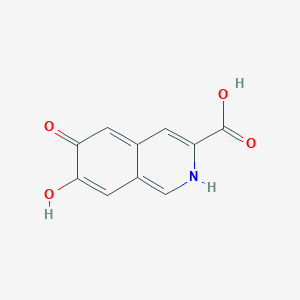

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H7ClN2O2 and a molecular weight of 198.61 .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is represented by the SMILES stringCl.OC(=O)c1cccn2ccnc12 . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This direct functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a solid at room temperature . Its melting point ranges from 298°C to 300.1°C .Aplicaciones Científicas De Investigación

C8H7ClN2O2 C_8H_7ClN_2O_2 C8H7ClN2O2

y un peso molecular de 198.61 . Es un compuesto heterocíclico versátil que encuentra aplicaciones en varios campos de investigación científica. A continuación se presenta un análisis completo de sus aplicaciones únicas en diferentes dominios científicos:Sondas biológicas

Debido a su versatilidad estructural, este compuesto se puede modificar para crear sondas biológicas. Estas sondas se pueden utilizar para estudiar procesos biológicos, interacciones y para rastrear la presencia de moléculas específicas en sistemas biológicos.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del Ácido imidazo[1,2-a]piridina-8-carboxílico clorhidrato, lo que demuestra su importancia y versatilidad en la investigación científica .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, also known as Imidazo[1,2-a]pyridine-8-carboxylic acid HCl, is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been identified as having significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction results in changes that enhance the compound’s potency against both extracellular and intracellular Mtb .

Biochemical Pathways

The compound affects the biochemical pathways related to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation process is achieved through the phosphorylation of IKK-ɛ and TBK1 .

Pharmacokinetics

The pharmacokinetic properties of the compound contribute to its bioavailability. It has good microsomal stability, with a half-life of 83 minutes in humans and 63 minutes in mice . These properties enhance the compound’s bioavailability, making it effective in treating tuberculosis.

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of Mtb. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .

Action Environment

The action of the compound can be influenced by environmental factors. It is recommended to ensure adequate ventilation when handling the compound and to avoid dust formation . The compound should be stored in suitable, closed containers for disposal .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQZBGADESKIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471036 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145335-90-6 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145335-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)